An In-depth Technical Guide to the Physical Properties of (S)-1-(pyridin-2-yl)ethanamine Dihydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-1-(pyridin-2-yl)ethanamine Dihydrochloride
This technical guide provides a comprehensive overview of the core physical properties of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride, a chiral amine of significant interest to researchers and professionals in the fields of pharmaceutical development and chemical synthesis. This document synthesizes available data to offer a robust resource for laboratory and developmental applications.
Introduction: The Significance of (S)-1-(pyridin-2-yl)ethanamine Dihydrochloride
(S)-1-(pyridin-2-yl)ethanamine is a versatile chiral building block utilized in the synthesis of a variety of biologically active molecules. Its utility is prominent in the development of novel therapeutic agents, particularly those targeting neurological disorders, and as a key intermediate in the production of certain agrochemicals. The formation of the dihydrochloride salt is a strategic choice to enhance the compound's stability and aqueous solubility, which are critical parameters for many pharmaceutical and experimental applications.[1][2] The salt form facilitates easier handling and formulation compared to the free base.
Molecular Structure and Chemical Identity
A thorough understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.
Table 1: Chemical Identity of (S)-1-(pyridin-2-yl)ethanamine Dihydrochloride
| Identifier | Value | Source(s) |
| IUPAC Name | (1S)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride | [3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [3][4] |
| Molecular Weight | 195.09 g/mol | [3][4] |
| CAS Number | 40154-78-7 (Reported, with ambiguity) | [3][5][6] |
| Canonical SMILES | CN.Cl.Cl | [7] |
Note on CAS Number: The CAS number 40154-78-7 has been associated with this compound by some suppliers.[3][5] However, it is important to note that this CAS number has also been linked to the isomeric (S)-1-(pyridin-3-yl)ethanamine dihydrochloride.[8] The corresponding (R)-enantiomer dihydrochloride is assigned the CAS number 1352640-52-8.[4] Researchers should verify the identity of the compound through analytical characterization.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental and processing conditions. The data presented here is a combination of available information and scientifically grounded estimations based on analogous compounds.
Physical State and Appearance
(S)-1-(pyridin-2-yl)ethanamine dihydrochloride is expected to be a crystalline solid at room temperature. The color can range from white to off-white or pale yellow, which is typical for amine hydrochloride salts.
Melting Point
Solubility
Specific quantitative solubility data for (S)-1-(pyridin-2-yl)ethanamine dihydrochloride is not extensively documented. However, based on the general principles of amine salts, a qualitative solubility profile can be predicted.[9][10][11] The presence of two hydrochloride moieties significantly increases the polarity of the molecule, rendering it highly soluble in polar protic solvents.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Highly Soluble | The ionic nature of the dihydrochloride salt and the potential for hydrogen bonding with water molecules favor high solubility.[2][11] |
| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate the ionic salt. |
| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO is generally a good solvent for amine salts. |
| Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | The polarity of these solvents is generally insufficient to dissolve the ionic salt effectively. |
| Toluene, Hexanes | Insoluble | These nonpolar solvents are poor choices for dissolving highly polar ionic compounds.[9] |
The enhanced aqueous solubility of the dihydrochloride salt is a key advantage in drug development, facilitating formulation and in vitro assays.[1]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride. While experimental spectra for this specific compound are not widely published, theoretical predictions based on its structure provide valuable guidance for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure. The protonation of both the pyridine nitrogen and the primary amine will significantly influence the chemical shifts observed in both ¹H and ¹³C NMR spectra.
The expected ¹H NMR spectrum in a solvent such as D₂O would exhibit the following key signals:
-
Pyridyl Protons: Four aromatic protons on the pyridine ring, appearing as multiplets in the downfield region (typically δ 7.5-9.0 ppm). The proton adjacent to the positively charged nitrogen will be the most deshielded.
-
Methine Proton (-CH): A quartet coupled to the methyl protons and the amine protons (if not exchanged with D₂O), located in the δ 4.5-5.5 ppm region. The proximity to the pyridyl ring and the protonated amine will shift it downfield.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is concentration and temperature-dependent. In D₂O, this signal will exchange and may not be observed.
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton, appearing in the upfield region (typically δ 1.5-2.0 ppm).
The predicted ¹³C NMR spectrum will show seven distinct carbon signals:
-
Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the ethanamine substituent and the carbons adjacent to the nitrogen will have characteristic shifts.
-
Methine Carbon (-CH): A signal in the δ 50-60 ppm range.
-
Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-25 ppm).
It is crucial for researchers to acquire experimental NMR data on their specific sample for unambiguous structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in the molecule. The IR spectrum of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride is expected to be dominated by absorptions characteristic of an amine salt.
Table 3: Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-2800 | N-H Stretch (Ammonium) | A very broad and strong absorption band, characteristic of the N-H stretching vibrations in the -NH₃⁺ group.[2] |
| ~1600, ~1500 | C=C and C=N Stretch | Aromatic ring stretching vibrations. |
| ~1600-1500 | N-H Bend (Ammonium) | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. |
| ~1450 | C-H Bend | Bending vibrations of the methyl and methine groups. |
The broad and intense N-H stretching band is a hallmark of amine salts and is a key feature to look for during analysis.[2]
Experimental Protocols
Workflow for Physical Property Determination
The following diagram outlines a typical workflow for the experimental determination of the key physical properties of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride.
Caption: Experimental workflow for physical property characterization.
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation: Ensure the sample of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride is finely powdered and thoroughly dried to remove any residual solvent.
-
Capillary Loading: Pack a small amount of the dried sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rapid rate initially to approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Safety and Handling
A specific Safety Data Sheet (SDS) for (S)-1-(pyridin-2-yl)ethanamine dihydrochloride is not widely available. However, based on data for structurally related amine hydrochlorides, the following precautions should be taken.[12]
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
A full risk assessment should be conducted before handling this compound.
Conclusion
(S)-1-(pyridin-2-yl)ethanamine dihydrochloride is a valuable chiral intermediate with physicochemical properties that are well-suited for applications in pharmaceutical and chemical research. Its high polarity, conferred by the dihydrochloride salt form, ensures good aqueous solubility, which is a significant advantage for biological studies. While some experimental data, such as a precise melting point and quantitative solubility, are not extensively reported, this guide provides a solid foundation of its key physical properties based on available information and established chemical principles. The provided protocols and predicted spectroscopic data serve as a practical resource for researchers working with this compound.
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Chemiz. (2023, April 12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. PubChem. [Link]
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National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
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